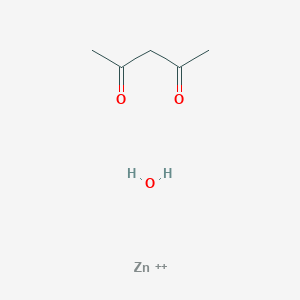

Zinc 2,4-pentanedionate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc compounds, including Zinc 2,4-pentanedionate monohydrate, play a significant role in various fields due to their unique chemical and physical properties. They serve in catalysis, materials science, and as precursors for zinc oxide production, a material with wide applications in electronics, photocatalysis, and as antibacterial agents.

Synthesis Analysis

Zinc 2,4-pentanedionate monohydrate can be synthesized through routes similar to those for other zinc compounds. For instance, the green synthesis of Zinc oxide nanoparticles using plant extracts has emerged as an environmentally friendly method, highlighting the potential for sustainable approaches in synthesizing zinc-related compounds (Chavan, 2022).

Molecular Structure Analysis

The molecular structure of zinc compounds, including Zinc 2,4-pentanedionate, is critical in determining their chemical reactivity and physical properties. Zinc's coordination environment allows for versatile chemical interactions, often forming complexes with organic ligands which can influence its reactivity and applications in catalysis and materials science.

Chemical Reactions and Properties

Zinc compounds participate in various chemical reactions, including catalytic processes and the formation of zinc oxide through thermal decomposition. Their chemical properties are influenced by zinc's ability to form complexes with different ligands, offering a pathway to customize materials for specific applications (Varala, Alam, & Seema, 2023).

Scientific Research Applications

1. Material Synthesis and Characterization

Zinc 2,4-pentanedionate monohydrate is extensively used in the synthesis and characterization of various materials. Its applications span across the formation of thin films, layered hydrates, and nanophase materials. In particular, its role in creating transparent and conductive ZnO thin films is significant. These films are prepared using chemical spray techniques and have properties like low resistivity, high carrier concentration, and significant transmittance in the visible range. The morphology of these films can vary with substrate temperature, showing a texture suitable for light trapping (Olvera et al., 2002). Additionally, Zinc 2,4-pentanedionate monohydrate plays a crucial role in the preparation of new layered magnesium zinc phosphate hydrate, showcasing its versatility in material synthesis (Bensalem et al., 2007).

2. Nanophase Conversion

Another intriguing application is in the organic phase conversion of bulk ZnO to nanophase ZnO. The process involves refluxing ZnO in 2,4-pentanedione to form zinc 2,4-pentanedionate, which is then decomposed to yield nanophase ZnO. This method presents a pathway to obtain nanophase ZnO partially in the zinc blende modification, showcasing the compound’s role in nanomaterial synthesis (Snedeker et al., 2005).

3. Gas Sensing and Optical Studies

Zinc 2,4-pentanedionate monohydrate is also a precursor in gas sensing and optical studies. For instance, it's used in the deposition of ZnO thin films which exhibit typical semiconductor properties, low resistivity, and high transmittance in the visible optical region. These films are uniform, smooth, and crystalline, making them suitable for various optical applications (Hussain & Hussain, 2010).

4. Liquid Crystal Chiral Induction

Interestingly, Zinc 2,4-pentanedionate monohydrate is also involved in the synthesis of zinc bilinone dimers for chiral induction in nematic liquid crystals. This application highlights its role in advanced material synthesis with specific optical properties (Yagi et al., 2008).

5. Polymer Synthesis

Moreover, it serves as a crucial component in the synthesis of zinc-containing poly(urethane-ether)s, indicating its utility in creating specialized polymers with specific characteristics (Jayakumar & Nanjundan, 2005).

Safety And Hazards

properties

IUPAC Name |

zinc;pentane-2,4-dione;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.H2O.Zn/c1-4(6)3-5(2)7;;/h3H2,1-2H3;1H2;/q;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMZUQXEZFRMTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C.O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3Zn+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc 2,4-pentanedionate monohydrate | |

CAS RN |

14363-15-6 |

Source

|

| Record name | Zinc, bis(2,4-pentanedionato-κO,κO')-, monohydrate, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.